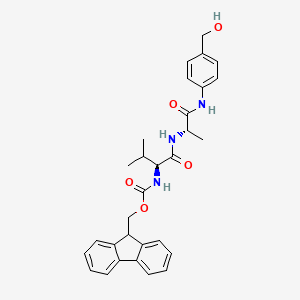

Fmoc-Val-Ala-PAB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fmoc-Val-Ala-PAB se utiliza ampliamente en el campo de los conjugados anticuerpo-fármaco (ADC). Sus aplicaciones incluyen:

Química: Se utiliza como un enlace escindido en la síntesis de moléculas complejas.

Biología: Facilita la administración dirigida de fármacos en la terapia contra el cáncer al garantizar la liberación de fármacos citotóxicos dentro de las células cancerosas.

Medicina: Integral en el desarrollo de ADC para el tratamiento específico del cáncer.

Industria: Employed in the large-scale production of ADCs for pharmaceutical applications .

Mecanismo De Acción

El mecanismo de acción de Fmoc-Val-Ala-PAB involucra su escisión por catepsina B dentro de los lisosomas de las células diana. Esta escisión libera el fármaco citotóxico, que luego ejerce sus efectos sobre las células diana. El grupo Fmoc protege el grupo amino durante la síntesis y se elimina en condiciones básicas para permitir una posterior conjugación .

Compuestos Similares:

Fmoc-Val-Cit-PAB: Otro enlace escindido utilizado en ADC, escindido por catepsina B.

Fmoc-Val-Ala-PNP: Una variante utilizada en aplicaciones similares con ligeras modificaciones en la estructura.

Unicidad: this compound es único debido a su escisión específica por catepsina B, asegurando la liberación dirigida de fármacos dentro de los lisosomas. Su estabilidad en plasma humano y su escisión eficiente lo convierten en una opción preferida en la síntesis de ADC .

Análisis Bioquímico

Biochemical Properties

Fmoc-Val-Ala-PAB interacts with various enzymes and proteins. Specifically, it is designed to be cleaved by the enzyme Cathepsin B . This enzyme is found in the lysosomes of cells, allowing for the targeted release of the drug within the cell .

Cellular Effects

The use of this compound in ADCs allows for targeted drug delivery, which can influence various cellular processes. Upon internalization of the ADC, the this compound linker is cleaved in the lysosome, releasing the attached cytotoxic drug . This can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Cathepsin B . Upon cleavage by this enzyme, the cytotoxic drug attached to the ADC is released . This allows for targeted drug delivery, minimizing damage to healthy cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function are not mentioned in the search results, the compound is known for its stability and its ability to effectively release the drug upon cleavage .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the compound is used in the synthesis of ADCs, which have been tested in various animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. Upon internalization into the cell, it is cleaved by the enzyme Cathepsin B in the lysosome . This triggers the release of the cytotoxic drug, allowing it to exert its effects .

Transport and Distribution

This compound is transported into cells as part of an ADC . Once inside the cell, it is directed to the lysosome, where it is cleaved by Cathepsin B .

Subcellular Localization

This compound is localized in the lysosome of the cell as part of an ADC . Here, it is cleaved by Cathepsin B, releasing the cytotoxic drug .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Fmoc-Val-Ala-PAB típicamente involucra los siguientes pasos:

Protección Fmoc: El grupo amino de la valina se protege utilizando cloruro de Fluorenylmetoxicarbonilo (Fmoc-Cl) en presencia de una base como el bicarbonato de sodio.

Acoplamiento de Péptidos: La valina protegida se acopla luego con alanina utilizando un reactivo de acoplamiento como N,N'-Diciclohexilcarbodiimida (DCC) y 1-Hidroxibezotriazol (HOBt).

Conjugación de PAB: El dipéptido resultante se conjuga con para-aminobenzoato (PAB) utilizando una estrategia de acoplamiento similar.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Técnicas como la Cromatografía Líquida de Alta Resolución (HPLC) se utilizan para la purificación .

Tipos de Reacciones:

Escisión: this compound sufre escisión enzimática por catepsina B, una proteasa lisosomal, liberando el fármaco citotóxico dentro de la célula diana.

Desprotección: El grupo Fmoc se puede eliminar en condiciones básicas, típicamente utilizando piperidina, para exponer la amina libre para una posterior conjugación.

Reactivos y Condiciones Comunes:

Protección Fmoc: Fmoc-Cl, bicarbonato de sodio.

Acoplamiento de Péptidos: DCC, HOBt.

Escisión: Enzima catepsina B.

Productos Principales:

Desprotección Fmoc: Amina libre.

Escisión: Liberación del fármaco citotóxico

Comparación Con Compuestos Similares

Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, cleaved by cathepsin B.

Fmoc-Val-Ala-PNP: A variant used in similar applications with slight modifications in structure.

Uniqueness: Fmoc-Val-Ala-PAB is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. Its stability in human plasma and efficient cleavage make it a preferred choice in ADC synthesis .

Propiedades

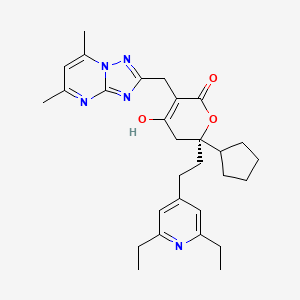

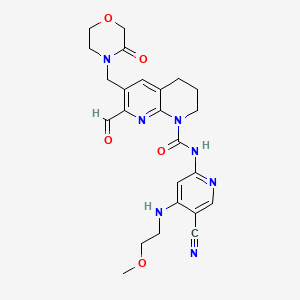

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQFKSWCKVBTP-PPHZAIPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)